1,2-Dichlorocyclohexane
Overview
Description
1,2-Dichlorocyclohexane is an organic compound with the molecular formula C₆H₁₀Cl₂. It is a disubstituted cyclohexane where two chlorine atoms are attached to adjacent carbon atoms in the cyclohexane ring. This compound exists in two stereoisomeric forms: cis-1,2-dichlorocyclohexane and trans-1,2-dichlorocyclohexane. These isomers exhibit different physical and chemical properties due to the spatial arrangement of the chlorine atoms.
Preparation Methods
1,2-Dichlorocyclohexane can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane in anhydrous benzene. The reaction is carried out under reflux conditions, and the product is purified by distillation . Another method involves the use of sulfuryl chloride as a chlorinating agent, which also yields cis-1,2-dichlorocyclohexane .
Chemical Reactions Analysis
1,2-Dichlorocyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1,2-cyclohexanediol.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form cyclohexene.
Oxidation and Reduction Reactions: The compound can be oxidized to form cyclohexanone or reduced to form cyclohexane.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and various oxidizing or reducing agents for oxidation and reduction reactions.
Scientific Research Applications
1,2-Dichlorocyclohexane has several applications in scientific research:
Biology: The compound is used in studies related to the metabolism of halogenated hydrocarbons.
Medicine: Research on this compound contributes to understanding the effects of halogenated compounds on biological systems.
Industry: It is used as an intermediate in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1,2-dichlorocyclohexane involves its interaction with various molecular targets. In substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of a halide ion.
Comparison with Similar Compounds
1,2-Dichlorocyclohexane can be compared with other disubstituted cyclohexanes such as 1,3-dichlorocyclohexane and 1,4-dichlorocyclohexane . These compounds differ in the position of the chlorine atoms on the cyclohexane ring, which affects their stereochemistry and reactivity. For example, 1,3-dichlorocyclohexane has two centers of chirality, while 1,4-dichlorocyclohexane does not have any chiral centers. The unique spatial arrangement of chlorine atoms in this compound makes it a valuable compound for studying stereoisomerism and conformational analysis.
Similar Compounds
- 1,3-Dichlorocyclohexane
- 1,4-Dichlorocyclohexane
- 1,2-Dibromocyclohexane
- 1,2-Difluorocyclohexane
These compounds share similar structural features but differ in the type and position of halogen substituents, leading to variations in their chemical and physical properties.
Properties
IUPAC Name |
1,2-dichlorocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859545 | |
Record name | 1,2-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-21-7 | |
Record name | 1,2-Dichlorocyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DICHLOROCYCLOHEXANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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